molecular formula C19H30O3 B1205062 17-Hydroxyandrostan-19-ol-3-one CAS No. 2026-82-6

17-Hydroxyandrostan-19-ol-3-one

Cat. No.: B1205062
CAS No.: 2026-82-6
M. Wt: 306.4 g/mol
InChI Key: ZCXLTIZTHGOSFH-GLOHGQAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-hydroxy-5alpha-dihydrotestosterone is an androstanoid that is 5alpha-dihydrotestosterone carrying an additional hydroxy susbstituent at position 19. It has a role as a human urinary metabolite. It is a 19-hydroxy steroid, a 3-oxo-5alpha-steroid, an androstanoid and a 17beta-hydroxy steroid. It derives from a 17beta-hydroxy-5alpha-androstan-3-one. It derives from a hydride of a 5alpha-androstane.

Scientific Research Applications

Steroid Synthesis and Structural Analysis

  • The synthesis of 17β-hydroxyandrostan-3-one from 3β-acetoxy-5-androsten-17-one has been explored, demonstrating that the carbonyl group at the 17-position can be reduced to 17β-hydroxyl almost quantitatively, without saponifying the 3-ester. This finding is significant in steroid chemistry (Umio & Nishitsuji, 1960).
  • The crystal structure of 3β-acetoxy-5α-bromo-6β-hydroxyandrostan-17-one, a related compound, has been determined, providing insights into the molecular configuration of similar steroids (Zhang, Xu, & Hu, 2010).

Biological Activity and Metabolism

  • A study on the effects of 19-hydroxytestosterone and dihydrotestosterone on sexual behavior in castrated male rats revealed that 19-OHT did not maintain ejaculatory performance, but affected refractory periods, indicating a role in sexual behavior (Parrott, 1974).
  • The metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, involving the identification of urinary metabolites, shows the biological transformation of these steroids in the human body (Kohler et al., 2007).

Pharmacological and Therapeutic Potential

  • Certain androstano[17,16-c]pyrazolines and their derivatives, synthesized using 3β-hydroxyandrostan-17-one as a starting material, have been evaluated for antiandrogenic activity, highlighting potential therapeutic applications (Amr, Abdel-Latif, & Abdalla, 2006).
  • The inhibition of human placental 17β-hydroxysteroid dehydrogenase by steroids, including compounds related to 17-hydroxyandrostan-19-ol-3-one, has been studied, offering insights into the enzyme's role in steroid metabolism (Blomquist, Kotts, & Hakanson, 1978).

Neuroactive Properties

  • Research on neuroactive steroids, including androsterone analogues, indicates their potential as modulators of GABA type-A receptors, suggesting applications in neurological disorders (Wang, Rath, & Covey, 2007).
  • A novel neuroactive steroid, (3β,5β,17β)-3-hydroxyandrostane-17-carbonitrile, has been identified as an effective analgesic in a rodent model of post-surgical pain, highlighting its potential in pain management (Joksimovic et al., 2019).

Properties

2026-82-6

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h12,14-17,20,22H,2-11H2,1H3/t12-,14-,15-,16-,17-,18-,19+/m0/s1

InChI Key

ZCXLTIZTHGOSFH-GLOHGQAKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CCC(=O)C4)CO

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CCC(=O)C4)CO

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CCC(=O)C4)CO

synonyms

17 beta-hydroxy-5 alpha-androstan-19-ol-3-one
17-hydroxyandrostan-19-ol-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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